molecular formula C13H19BN2O4 B1438475 (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid CAS No. 913835-45-7

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Cat. No.: B1438475
CAS No.: 913835-45-7
M. Wt: 278.11 g/mol
InChI Key: SFJAUBYTKBOMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group and a carbamoyl-linked 2-morpholinoethyl moiety. This compound is primarily utilized in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing complex organic frameworks. Its morpholinoethyl group enhances solubility in polar solvents compared to purely aromatic analogs, making it advantageous in aqueous reaction conditions .

Synthesis: The compound is synthesized via multi-step routes involving Suzuki coupling of boronic acid precursors with brominated intermediates. For example, similar compounds like (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid () are prepared through bromobenzamide intermediates treated with n-BuLi and B(OMe)₃, yielding boronic acids in moderate yields (45–58%) .

Properties

IUPAC Name

[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O4/c17-13(11-1-3-12(4-2-11)14(18)19)15-5-6-16-7-9-20-10-8-16/h1-4,18-19H,5-10H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJAUBYTKBOMQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657053
Record name (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913835-45-7
Record name (4-{[2-(Morpholin-4-yl)ethyl]carbamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-step Continuous Synthesis via Nitration, Esterification, and Reduction

A patented continuous synthesis process describes the preparation of boronic acid derivatives structurally related to the target compound, involving:

  • Step 1: Nitration
    Concentrated sulfuric acid and fuming nitric acid are added at 0-10°C to a reaction vessel, followed by batchwise addition of p-carboxyphenylboronic acid. The mixture is maintained at 30-50°C for 2-3 hours to form 2-nitro-4-carboxyphenylboronic acid. The reaction mixture is then quenched in ice water, filtered, and dried.

  • Step 2: Esterification
    The nitro-carboxyphenylboronic acid intermediate is refluxed with an alcohol and a dehydrating agent at room temperature for 3-5 hours to yield 2-nitro-4-alkoxycarbonylphenylboronic acid. After reaction completion, the product is precipitated, filtered, and dried.

  • Step 3: Reduction and Carbamoylation
    The ester intermediate undergoes catalytic hydrogenation in the presence of hydrochloric acid under 1-3 atm hydrogen pressure at 30-50°C for 8-10 hours to reduce the nitro group to an amine. The resulting amine is subsequently reacted with 2-morpholinoethyl carbamoyl derivatives to form the target boronic acid compound. The product is isolated by rotary evaporation, slurry formation with acetone or ethyl acetate, filtration, and drying.

This method boasts advantages such as simple operation, low cost, high purity, and good yield.

Parallel Combinatorial Synthesis via Coupling and Alkylation

A research publication on boronic acid antagonists describes a synthetic approach that can be adapted for the preparation of morpholinoethyl carbamoyl boronic acids:

  • Amidation:
    Coupling of substituted nicotinic acid derivatives with anilines or amines using coupling reagents such as 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) to form amide intermediates.

  • S-Alkylation:
    The mercapto group on the nicotinamide intermediate is alkylated using alkyl halides (e.g., bromomethyl derivatives) in solvents like anhydrous DMF, ethanol, or with resin-bound tertiary amines. Different methods (A, B, C) vary by solvent, base, and temperature but generally proceed at mild conditions (room temperature to 60°C) with reaction times from 0.5 to 18 hours.

  • Deprotection and Purification:
    Exposure to water liberates the boronic acid moiety from protected esters, followed by purification through preparative HPLC to afford the final boronic acid derivatives.

This approach allows for modular synthesis and rapid generation of analogues, including morpholinoethyl carbamoyl phenylboronic acids.

Direct Carbamoylation of Phenylboronic Acid Derivatives

Commercial suppliers report the availability of (3-(2-Morpholinoethylcarbamoyl)phenyl)boronic acid hydrochloride prepared via direct carbamoylation of phenylboronic acid derivatives with 2-morpholinoethyl amines under controlled conditions, followed by purification and crystallization.

Summary Table of Preparation Methods

Method No. Key Steps Reaction Conditions Advantages References
1. Continuous Nitration-Esterification-Reduction Nitration of p-carboxyphenylboronic acid → Esterification → Catalytic hydrogenation & carbamoylation 0-10°C nitration; RT esterification; 30-50°C hydrogenation under 1-3 atm H2 for 8-10 h Simple, low cost, high purity and yield
2. Combinatorial Coupling and Alkylation Amidation of nicotinic acid derivatives → S-alkylation with alkyl halides → Deprotection 25-60°C, solvents: DMF, EtOH; bases: tertiary amines; 0.5-18 h Modular, adaptable for analog synthesis
3. Direct Carbamoylation of Phenylboronic Acid Reaction of phenylboronic acid derivatives with 2-morpholinoethyl amines Controlled conditions, followed by crystallization Straightforward, commercially viable

Research Findings and Practical Notes

  • The continuous synthesis method (Method 1) is industrially attractive due to its scalability and cost-effectiveness, producing high-purity products suitable for pharmaceutical applications.

  • The combinatorial approach (Method 2) supports rapid synthesis of boronic acid derivatives with diverse substitutions, useful in drug discovery and SAR studies.

  • The direct carbamoylation method (Method 3) is commonly used for producing small quantities of the compound for research purposes, with well-characterized physical properties such as melting point and solubility.

  • Purification techniques such as preparative HPLC and recrystallization are critical to obtain analytically pure products.

  • Reaction monitoring by TLC, LC-MS, and NMR spectroscopy is essential for optimizing yields and confirming structures.

Chemical Reactions Analysis

Types of Reactions

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid involves its interaction with specific molecular targets. In the context of proteasome inhibition, the boronic acid moiety binds to the active site of the proteasome, inhibiting its function and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural Features

Compound Name Substituent on Carbamoyl Group Molecular Formula Molecular Weight Key Features
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid 2-Morpholinoethyl C₁₃H₁₈BN₂O₄ 283.11 g/mol Enhanced solubility, polar morpholine group
(R)-(4-((1-Phenylethyl)carbamoyl)phenyl)boronic acid 1-Phenylethyl C₁₅H₁₆BNO₃ 269.11 g/mol Chiral center, aromatic hydrophobicity
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid 2-Methoxyethylphenoxymethyl C₁₆H₁₈BO₄ 300.12 g/mol Antifungal activity, low inhibitory concentration (1 µM)
(4-((2,4-Dimethylphenyl)carbamoyl)phenyl)boronic acid 2,4-Dimethylphenyl C₁₅H₁₆BNO₃ 269.11 g/mol Lipophilic, used in catalysis

Key Insights :

  • Chiral analogs (e.g., 1-phenylethyl derivatives) exhibit diastereoselectivity (1.49:1–3.00:1 dr) in asymmetric syntheses but require stringent reaction conditions .

Key Insights :

  • Yields for carbamoylphenyl boronic acids vary widely (45–85%), influenced by substituent steric effects and reaction conditions.
  • Precipitation issues in polar media limit the utility of highly lipophilic analogs like pyren-1-yl boronic acid .

Key Insights :

  • Morpholinoethyl and methoxyethyl groups improve solubility, enabling applications in aqueous systems.
  • Compounds with electron-withdrawing groups (e.g., formyl) exhibit lower solubility but higher target affinity .

Biological Activity

(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the compound's biological activity, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Boronic Acids

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them useful in various biological applications, including enzyme inhibition and drug design. They exhibit a range of biological activities such as antibacterial, anticancer, and antioxidant properties. The unique structure of this compound contributes to its specific interactions within biological systems.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors that contain diol groups. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to various biological outcomes. For example, boronic acids can inhibit proteases and other enzymes critical for cellular functions.

Biological Activities

1. Anticancer Activity:
Research indicates that boronic acids can exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that derivatives of boronic acids showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity .

2. Antibacterial Properties:
The compound has also been studied for its antibacterial efficacy. In vitro tests have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli, at specific concentrations .

3. Antioxidant Activity:
Antioxidant assays reveal that this compound possesses considerable free radical scavenging ability, which is crucial for protecting cells from oxidative stress .

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of boronic acid derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of approximately 18.76 ± 0.62 µg/mL . This suggests a promising role in cancer therapy.

Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of boronic acids. The compound was effective against E. coli at concentrations around 6.50 mg/mL, demonstrating its potential as an antibacterial agent .

Data Tables

Biological Activity IC50 Value (µg/mL) Tested Cell Line/Bacteria
Anticancer18.76 ± 0.62MCF-7 (Breast Cancer Cells)
Antibacterial6.50Escherichia coli
Antioxidant0.14 ± 0.01DPPH Free Radical Scavenging

Q & A

Basic Research Questions

Q. What computational methods are commonly employed to predict the structural and spectral properties of (4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid?

  • Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level is widely used to model molecular geometry, vibrational frequencies, and NMR chemical shifts. These calculations are validated against experimental data (e.g., FT-IR, 1H^{1}\text{H}/13C^{13}\text{C} NMR) to ensure accuracy. Discrepancies in bond angles or vibrational modes may arise from solvent effects, which are often excluded in basic DFT models .

Q. What synthetic routes and reaction conditions are typical for synthesizing this compound?

  • Methodological Answer: Multi-step synthesis often involves coupling a boronic acid precursor (e.g., 4-carbamoylphenylboronic acid) with morpholinoethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Key conditions include anhydrous solvents (e.g., DMA), inert atmospheres (N2_2), and controlled temperatures (50–60°C) to prevent boroxine formation .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 11B^{11}\text{B}) are essential. For example, 11B^{11}\text{B} NMR can confirm boronic acid integrity, while HRMS (ESI+^+) verifies molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What safety precautions are necessary during handling?

  • Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation. First aid for exposure includes rinsing with water (15+ minutes for skin/eyes) and immediate medical consultation. Stability tests under nitrogen are recommended to prevent oxidative degradation .

Q. How do functional groups (e.g., morpholinoethyl, carbamoyl) influence its reactivity?

  • Methodological Answer: The morpholinoethyl group enhances water solubility via hydrogen bonding, while the carbamoyl moiety directs regioselectivity in Suzuki-Miyaura cross-couplings. Boronic acid reactivity is pH-dependent, with optimal binding at physiological pH (7.4) .

Advanced Research Questions

Q. How can discrepancies between DFT-predicted and experimental spectral data be resolved?

  • Methodological Answer: Incorporate solvent effects (e.g., PCM model) and higher basis sets (6-311++G**) to improve DFT accuracy. For NMR shifts, gauge-including atomic orbital (GIAO) methods better account for electron correlation. Experimental validation in DMSO-d6_6 or CDCl3_3 is critical .

Design a multi-step synthesis optimizing regioselectivity and yield.

  • Methodological Answer: Start with 4-bromophenylboronic acid. Introduce the carbamoyl group via palladium-catalyzed carbonylation, followed by coupling with 2-morpholinoethylamine using HATU/DIPEA. Purify via silica-free chromatography (Sephadex LH-20) to avoid boronic acid-silica interactions .

Q. How can structure-activity relationship (SAR) studies improve its efficacy as an enzyme inhibitor?

  • Methodological Answer: Modify the morpholinoethyl group to introduce fluorinated or chiral moieties. Use Autodock Vina for docking studies with target enzymes (e.g., autotaxin). Validate inhibition via fluorescence-based assays (e.g., FS-3 substrate) .

Q. What strategies minimize anhydride formation during storage?

  • Methodological Answer: Store under nitrogen at -20°C with desiccants (e.g., molecular sieves). Lyophilize from tert-butanol/water mixtures to stabilize the boronic acid form. Monitor via 11B^{11}\text{B} NMR for boroxine peaks at ~30 ppm .

Q. How do electronic substituents affect single-molecule junction conductance?

  • Methodological Answer: Use scanning tunneling microscopy (STM) break-junction techniques under varying voltages (100–200 mV). Compare conductance histograms of derivatives with electron-withdrawing (e.g., -CF3_3) vs. donating (-OCH3_3) groups. DFT-based NEGF simulations model charge transport pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2-Morpholinoethyl)carbamoyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.